Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate
Overview
Description
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position. This unique structure imparts significant pharmacological potential to the compound.
Mechanism of Action
Target of Action
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate is a novel imidazo[4,5-b]pyridine derivative . It has been found to be a promising purine bioisostere . Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin II and thromboxane A2 .
Mode of Action
It is known that the compound interacts with its targets through a series of biochemical reactions . The synthesis of this compound relies on Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds .
Biochemical Pathways
Imidazopyridines have been known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, such as this compound, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
It is known that imidazo[4,5-b]pyridine derivatives have shown valuable medicinal properties . For example, some derivatives have been used in the treatment of migraines and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate typically involves the construction of the imidazopyridine core followed by esterification. One common method involves the Michael reaction of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by thermal intramolecular hetero-cyclization . Another approach includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions to yield the desired imidazopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield partially hydrogenated derivatives.
Substitution: Halogenated derivatives can be synthesized through substitution reactions under phase transfer catalysis conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives are synthesized using halogenating agents like bromine or chlorine under phase transfer catalysis conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct pharmacological properties.
Scientific Research Applications
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate can be compared with other similar compounds in the imidazopyridine family, such as:
5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-7-carboxylate: This compound has a similar core structure but differs in the oxidation state and functional groups.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This derivative contains a bromine atom and a phenyl group, which impart different pharmacological properties.
The uniqueness of this compound lies in its specific ester functional group, which influences its reactivity and biological activity.
Properties
IUPAC Name |
methyl 1H-imidazo[4,5-b]pyridine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(11-6)10-4-9-5/h2-4H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDKRLKUQYADGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198818 | |
Record name | 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638769-03-5 | |
Record name | 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638769-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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